10-Deacetyltaxol
Overview
Description
10-Deacetyltaxol is an analog of paclitaxel with antineoplastic activity. this compound binds to and stabilizes the resulting microtubules, thereby inhibiting microtubule disassembly which results in cell- cycle arrest at the G2/M phase and apoptosis.
Mechanism of Action
Target of Action
10-Deacetyltaxol, a taxane derivative isolated from Taxus wallichiana Zucc , primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function, including cell division and intracellular transport .
Mode of Action
This compound interacts with tubulin to promote the polymerization of tubulin and inhibit the depolymerization of microtubules . This interaction disrupts the normal dynamic instability of microtubules, leading to the arrest of cell division and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By promoting the polymerization of tubulin and inhibiting the depolymerization of microtubules, this compound disrupts the normal function of microtubules, affecting various downstream cellular processes such as cell division, intracellular transport, and cell signaling .
Result of Action
This compound exhibits cytotoxicity in human glial and neuroblastoma cell lines . By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in yew trees can vary depending on environmental conditions . Furthermore, the bioconversion of this compound to Taxol for semi-synthesis can be influenced by factors such as the amount of freeze-dried cells, dimethyl sulfoxide concentration, addition of antifoam supplement, and substrate concentration .
Biochemical Analysis
Biochemical Properties
10-Deacetyltaxol interacts with tubulin, a globular protein, and promotes its polymerization . This interaction with tubulin is crucial as it leads to the formation of microtubules, essential components of the cell’s cytoskeleton .
Cellular Effects
This compound has been found to exhibit cytotoxicity in human glial and neuroblastoma cell lines . By promoting the polymerization of tubulin, this compound affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, promoting its polymerization, and inhibiting the depolymerization of microtubules induced by cold or calcium ions . This leads to the stabilization of microtubules, which can disrupt normal cell function and lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound promotes the polymerization of tubulin and inhibits its depolymerization .
Metabolic Pathways
It is known that this compound is a derivative of the taxane diterpenoid compound class, which suggests it may be involved in similar metabolic pathways .
Subcellular Localization
Given its interaction with tubulin, it is likely to be found in areas of the cell where microtubules are abundant .
Properties
CAS No. |
78432-77-6 |
---|---|
Molecular Formula |
C45H49NO13 |
Molecular Weight |
811.9 g/mol |
IUPAC Name |
[(1S,4S,10S)-4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29?,30?,31?,33?,34?,35?,36?,38?,43-,44+,45-/m1/s1 |
InChI Key |
TYLVGQKNNUHXIP-BDUDMYRDSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |
Isomeric SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |
Appearance |
Powder |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
10-Deacetylpaclitaxel; 10-Deacetyltaxol; 10-Desacetyltaxol; 10-O-Deacetyltaxol; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 10-deacetyltaxol, similar to its analogue paclitaxel (Taxol®), exhibits antitumor activity by binding to microtubules. This binding stabilizes the microtubule structure and prevents disassembly, ultimately leading to cell cycle arrest at the G2/M phase and inducing apoptosis [].
ANone: The molecular formula of this compound is C45H49NO13, and its molecular weight is 831.87 g/mol.
A: Yes, the structural elucidation of this compound has been extensively studied using various spectroscopic techniques. Researchers have employed 2D NMR technologies such as TOCSY, DQF-COSY, HMQC, and HMBC to determine its structure and assign 1H and 13C NMR signals [, , ].
A: Yes, certain microorganisms possess enzymes capable of modifying this compound. For instance, a strain of Nocardioides albus (SC13911) produces an extracellular enzyme that specifically cleaves the C-13 side chain from this compound, highlighting its potential for generating valuable precursors for semi-synthesis [].
A: Yes, molecular docking studies have been performed to investigate the interaction of this compound with potential target proteins, such as mTOR, to understand its binding affinity and potential inhibitory effects [].
A: Modifications at the C-7 position, such as epimerization to form 7-epi-10-deacetyltaxol, can impact the compound's activity and stability. For instance, removal of the C-10 acetyl group generally enhances the epimerization rate at the C-7 position in basic solutions [].
A: Although specific formulation strategies for this compound are not extensively discussed in the provided literature, optimizing pH and buffer conditions based on its degradation kinetics can contribute to improved stability [, ].
ANone: This section is not applicable as the provided research primarily focuses on the chemical and biological aspects of this compound, rather than its large-scale production and associated SHE regulations.
A: Research suggests that this compound can be further metabolized. Studies have shown that dexamethasone, an inducer of cytochrome P450 enzymes, can induce the formation of this compound from paclitaxel in rat liver microsomes and hepatocytes [].
A: this compound demonstrates cytotoxic activity against various human cancer cell lines. For instance, it exhibited activity against two human glioblastoma multiforme cell lines and two neuroblastoma cell lines, with a proportionate concentration-toxicity relationship observed [].
A: Yes, this compound, alongside 19-hydroxybaccatin III and 10-deacetylcephalomannine, displayed in vivo activity against PS leukemia [].
ANone: This section is not applicable as the provided research primarily focuses on the chemical and biological aspects of this compound, rather than its clinical use and associated toxicological profile.
ANone: Specific biomarkers for predicting the efficacy or monitoring the response to this compound treatment are not discussed in the provided research.
ANone: Various analytical techniques are used to characterize and quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with different detectors, such as photodiode array (PDA) detectors and mass spectrometers (MS), is widely used for the separation and quantification of this compound in complex mixtures [, , , , ].
- Thin-Layer Chromatography (TLC): TLC provides a rapid and cost-effective method for detecting this compound in plant extracts [].
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem MS (LC-MS/MS) are powerful techniques for identifying and quantifying this compound and its metabolites in biological samples [, ].
ANone: Specific information on the environmental impact and degradation pathways of this compound is not extensively covered in the provided research.
ANone: Specific studies on the dissolution rate and solubility of this compound in various media are not included in the provided research.
ANone: While the provided research articles highlight the use of various analytical methods for this compound analysis, detailed method validation procedures, including accuracy, precision, and specificity assessments, are not explicitly described.
ANone: This section is not applicable as the provided research primarily focuses on the chemical and biological aspects of this compound, rather than its potential immunogenicity.
ANone: Information on specific interactions between this compound and drug transporters is not included in the provided research.
A: While specific interactions of this compound with drug-metabolizing enzymes are not extensively discussed, research suggests that dexamethasone, an inducer of cytochrome P450 enzymes, can induce the deacetylation of paclitaxel to form this compound in rat liver microsomes, suggesting a potential role of cytochrome P450 enzymes in its metabolism [].
ANone: Specific information on the biocompatibility and biodegradability of this compound is not directly addressed in the provided research.
ANone: The provided research focuses on this compound as a potential precursor for paclitaxel synthesis and a compound with inherent antitumor activity. While alternative taxanes and synthetic analogues are being explored, direct comparisons of performance, cost, and impact are not extensively discussed in the context of this compound.
ANone: This section is not applicable as the provided research primarily focuses on the chemical and biological aspects of this compound, rather than its large-scale production and associated waste management strategies.
ANone: The research highlights the significance of advanced analytical techniques like HPLC, LC-MS, and NMR spectroscopy for studying taxanes, including this compound. Access to these instruments and expertise in natural product chemistry and cell biology are crucial for further research and development.
A: The discovery and characterization of this compound represent important milestones in taxane research. Its identification as a natural product in Taxus wallichiana, along with its cytotoxicity and potential as a paclitaxel precursor, has fueled further investigation into its properties and applications [].
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